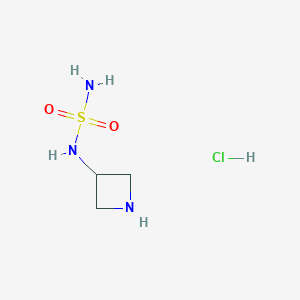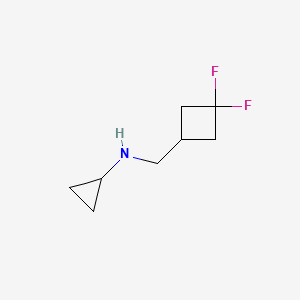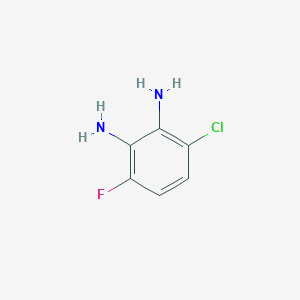![molecular formula C11H11Br2N3O B1435248 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416714-10-7](/img/structure/B1435248.png)
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
説明
科学的研究の応用
Synthesis and Biomedical Applications
Compounds in the pyrazolo[3,4-b]pyridine series, including variations like 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, have been extensively studied for their synthetic pathways and potential biomedical applications. One such study highlights the versatility of the pyrazolo[3,4-b]pyridine framework in synthesizing compounds with a wide array of substituents, detailing synthetic methods from both pyrazole and pyridine precursors. These compounds are noted for their biomedical applications, indicating a broad interest in their pharmacological potential (Donaire-Arias et al., 2022).
Antiproliferative Activity
A significant body of research is dedicated to the antiproliferative properties of pyrazolo[4,3-c]pyridines, indicating their potential in cancer treatment. A study on 2,4,6,7-tetrasubstituted variants of this compound class demonstrated low micromolar GI50 values against various cancer cell lines, suggesting these compounds as potent antiproliferative agents. Notably, certain compounds induced cell death, indicating a multifaceted action against cancer cells (Razmienė et al., 2021).
Neurotropic Activity
The neurotropic activities of pyrazolo[4,3-c]pyridines and their derivatives have also been explored. Compounds synthesized for this purpose showed promising results in convulsive models, with some demonstrating anxiolytic and antidepressant properties without muscle relaxation at studied doses. This suggests a potential for these compounds in treating neurological disorders (Dashyan et al., 2022).
Anticancer Activity
Another study focused on thieno[3,2-c]pyridine derivatives, a close relative to the pyrazolo[4,3-c]pyridine framework, highlighting the diverse pharmacological activities these compounds can exhibit, including anticancer activity. This work underscores the importance of structural modification in enhancing biological activity, suggesting that similar strategies could be applied to 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridines (Rao et al., 2018).
特性
IUPAC Name |
3,7-dibromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-8-6-14-5-7-10(8)16(15-11(7)13)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEMFAVNJNNODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=NC=C3C(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435168.png)





![2-[2-(2,5-Difluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1435181.png)




